1R-Dapagliflozin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

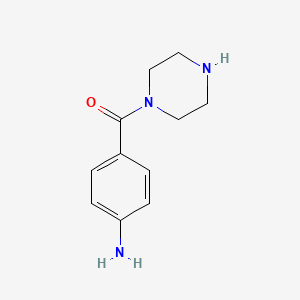

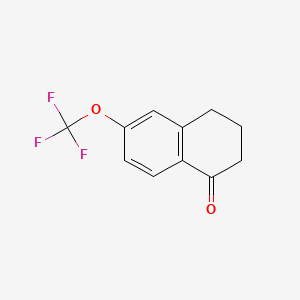

Dapagliflozin, also known as 1R-Dapagliflozin, is a medication used to treat type 2 diabetes . It is also used to treat adults with heart failure and chronic kidney disease . Dapagliflozin works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .

Molecular Structure Analysis

Dapagliflozin is an aryl glycoside with significant effect as glucose-lowering agents . The biological properties exhibited by the sugar derivatives enable potential applications in synthetic organic chemistry or in medicinal chemistry .

Chemical Reactions Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Physical And Chemical Properties Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Aplicaciones Científicas De Investigación

1. β-cell Regeneration in Type 2 Diabetic Mice

- Results: Dapagliflozin lowered blood glucose level, upregulated plasma insulin level, and increased islet area in db/db mice. It was found that dapagliflozin promotes β-cell regeneration by upregulating GLP-1 production, which is mediated via gut microbiota and tryptophan metabolism .

2. Impact on Arterial Stiffness and Macroangiopathy

- Results: Dapagliflozin promoted better glycaemic control, associated with a reduction in body weight and blood pressure. It had a positive impact on arterial stiffness, helped to control the lipid profile, and contributed to a reduced risk of cardiovascular complications .

3. Glycaemic Control in Type 1 Diabetes

- Results: Dapagliflozin improved glycaemic control and reduced total daily insulin dose and bodyweight relative to placebo .

4. Proteomics and Metabolomics of Serum

5. Treatment of Chronic Kidney Disease

- Results: After dapagliflozin initiation, an acute estimated glomerular filtration rate (eGFR) dip of 3 mL/min/1.73 m^2 was observed, followed by a flat development in both groups. The eGFR slope for patients with low UACR was 0.79 mL/min/1.73m^2 per year, and similar to patients with high UACR (0.40 mL/min/1.73m^2 per year). Risks of cardiorenal complications and all-cause mortality were similar .

6. Treatment of Symptomatic Heart Failure with Reduced Ejection Fraction

- Results: The study did not provide specific results, but it is known that Dapagliflozin has been shown to be effective in the treatment of HFrEF .

7. Treatment of Chronic Kidney Disease

- Results: After dapagliflozin initiation, an acute estimated glomerular filtration rate (eGFR) dip of 3 mL/min/1.73 m^2 was observed, followed by a flat development in both groups. The eGFR slope for patients with low UACR was 0.79 mL/min/1.73m^2 per year, and similar to patients with high UACR (0.40 mL/min/1.73m^2 per year). Risks of cardiorenal complications and all-cause mortality were similar .

8. Cardiovascular Risk Reduction

Safety And Hazards

Direcciones Futuras

Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years . A better understanding of the role these agents have in impacting the progression of ischemic heart disease in individuals with T2DM will have a substantial impact in our management of this patient population .

Propiedades

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

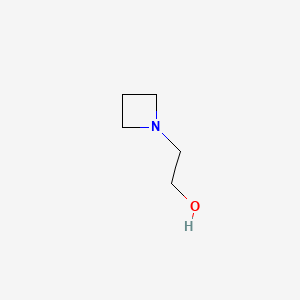

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)

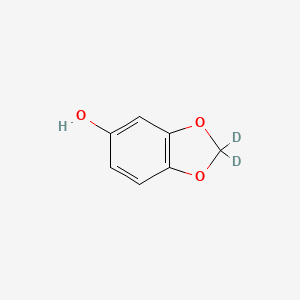

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)